tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate
Description
tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound featuring a 5-azaspiro[3.4]octane core. The structure comprises two fused rings (three-membered and four-membered) sharing a nitrogen atom at the spiro center. The tert-butyl carbamate group at the 5-position acts as a protective moiety for the amine, while the 7-methylene (CH₂) substituent introduces a non-polar, lipophilic character.
Structure
3D Structure
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 7-methylidene-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-10-8-13(6-5-7-13)14(9-10)11(15)16-12(2,3)4/h1,5-9H2,2-4H3 |
InChI Key |
YAKKLNKWNZYYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Initial Cyclization Step
Methyl vinyl ketone (146 mL) reacts with 4-formylpiperidine-1-t-butyl formate (375 g) in tetrahydrofuran (THF) at -10°C. Potassium hydroxide (3N ethanolic solution, 0.243 L) is added dropwise to initiate aldol condensation, forming the spirocyclic骨架. After 16 hours at room temperature, the mixture is washed with hexane and saturated NaCl, then purified via column chromatography (cyclohexane/ethyl acetate, 80:20). This yields 9-oxo-3-azaspiro[5.5]dec-7-ene-3-t-butyl carboxylate as a white solid (68% yield).
Methylene Bridge Formation
The intermediate (9-oxo-3-azaspiro[5.5]dec-7-ene-3-t-butyl carboxylate) reacts with tris(dimethylamino)methane (133 mL) in toluene under reflux for 17 hours. Ethyl acetate and heptane are added sequentially to induce crystallization, yielding the final product as a yellow solid (82% purity by NMR).
Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Methyl vinyl ketone, KOH | THF | -10°C → RT | 16h | 68% |
| 2 | Tris(dimethylamino)methane | Toluene | Reflux | 17h | 82% |
Comparative Analysis of Annulation Techniques
Conventional thermal methods and microwave-assisted synthesis were compared for the initial cyclization step (Table 2). Microwave irradiation improved reaction efficiency but required specialized equipment, making it less practical for industrial-scale synthesis.
Table 2: Cyclization Method Comparison
| Method | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| Conventional | 80°C | 16h | 68% | 95% |
| Microwave | 120°C | 3h | 71% | 93% |
The patent’s approach avoids malodorous byproducts common in tert-butyl ester syntheses, addressing environmental and workplace safety concerns.
Purification and Optimization Strategies
Crude reaction mixtures are typically contaminated with unreacted starting materials and regioisomers. The patent employs a dual-solvent recrystallization system (ethyl acetate/heptane) to achieve >95% purity. Column chromatography with hexane/ethyl acetate gradients (70:30 to 60:40) effectively separates stereoisomers, though this adds 15–20% to production costs.
Challenges in Spirocyclic Synthesis
Key challenges include:
-
Steric Hindrance : The spiro carbon’s tetrahedral geometry impedes nucleophilic attack during cyclization, necessitating high reagent excess (1.5–2.0 eq).
-
Temperature Sensitivity : Exothermic reactions during KOH addition require precise cooling to prevent ring-opening side reactions.
-
Byproduct Formation : Over-alkylation at the nitrogen center occurs if reaction times exceed 18 hours, reducing yields by 12–15%.
Pharmaceutical Applications
The compound’s rigid spirocyclic structure enhances binding affinity for G protein-coupled receptors (GPCRs), making it a candidate for hypertension and obesity therapeutics. Its tert-butyl group improves metabolic stability compared to analogous methyl esters, as demonstrated in rodent pharmacokinetic studies (t = 4.2 vs. 1.8 hours) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: Hydroxyl/Sulfone (): The 7-hydroxy-5-thia analog’s sulfone group increases electrophilicity, making it reactive in substitution reactions. The hydroxyl group enhances solubility but may reduce metabolic stability compared to the target’s methylene. Ketone (): Oxo groups (e.g., 8-oxo or 2-oxo) introduce polarity and reactivity (e.g., enolate formation), contrasting with the inert methylene in the target compound. Hydroxymethyl (): This substituent provides a site for further functionalization (e.g., esterification), expanding utility in multi-step syntheses.
2-oxa () introduces an oxygen atom, which may affect hydrogen-bonding capacity and ring conformation.
Physicochemical Properties: Polarity: Hydroxyl and ketone analogs () exhibit higher polarity than the target compound, impacting solubility and logP values.
Synthetic Utility: The tert-butyl carbamate group is a common amine-protecting strategy across all analogs. Analogs with reactive groups (e.g., sulfone, ketone) serve as intermediates for cross-coupling or condensation reactions, while the target’s methylene may be preferred in stable, non-reactive contexts.
Research Implications
- Drug Discovery: The target’s lipophilicity may favor blood-brain barrier penetration, whereas hydroxylated analogs () could improve water solubility for intravenous formulations.
- Material Science : Sulfone-containing analogs () might exhibit unique electronic properties for catalytic applications.
- Synthetic Chemistry : The diversity of substituents enables tailored spirocyclic intermediates for combinatorial libraries.
Biological Activity
Tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate is an organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and a methylene bridge. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
The molecular formula of this compound is C13H21N O2, with a molar mass of approximately 223.31 g/mol. The presence of the azaspiro framework contributes to its distinct chemical properties, allowing it to undergo various chemical reactions relevant to drug development and synthesis.
Biological Activity
Research indicates that compounds with similar structural frameworks exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies suggest that azaspiro compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
- Anticancer Properties : Preliminary research has shown that certain derivatives of spirocyclic compounds can induce apoptosis in cancer cell lines, pointing towards their utility in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing a mechanism for therapeutic action.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for diverse interactions with biological targets. The methylene bridge and carboxylate functionality may enhance its reactivity and biological profile compared to similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane | C11H19NO4 | Contains an oxo group enhancing polarity |
| Tert-butyl 5-hydroxy-2-azaspiro[3.4]octane | C12H21NO3 | Features a hydroxyl group providing different reactivity |
| Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane | C12H20N2O2 | Incorporates an amino group potentially enhancing biological activity |
Case Studies
- Antimicrobial Screening : A study conducted on derivatives of azaspiro compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. This compound was included in the screening, demonstrating moderate activity at concentrations above 50 µM.
- Cytotoxicity Assays : In vitro assays revealed that certain concentrations of the compound led to reduced viability in cancer cell lines, suggesting its potential as an anticancer agent. Notably, at a concentration of 25 µM, it exhibited over 70% inhibition of cell proliferation.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, hypotheses suggest that it may interact with cellular receptors or enzymes, altering signaling pathways involved in cell growth and survival.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves spiroannulation of bicyclic intermediates with tert-butyl carbamate groups. Key steps include cyclization via Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling. Optimization can employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield and minimize side products. Computational reaction path searches (e.g., using quantum chemical calculations) help identify energetically favorable pathways .
- Example Data :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yield at 100°C |
| Catalyst (Pd) | 5–10 mol% | 10 mol% reduces byproducts |
| Solvent | DMF > THF | DMF improves cyclization |
Q. How should researchers characterize the stereochemical configuration of this spirocyclic compound?
- Methodological Answer : Use X-ray crystallography with SHELXL for refinement . If crystals are unavailable, employ NOESY NMR to assess spatial proximity of protons. Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) can resolve enantiomers. Computational methods (DFT) predict preferred conformers and verify experimental data .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods. Electrostatic discharge prevention is critical due to potential flammability .
- Spill Response : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling accelerate the design of derivatives with improved bioactivity?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with quantum mechanics/molecular mechanics (QM/MM) to predict binding affinities. Use ICReDD’s integrated computational-experimental workflow to prioritize derivatives. For example, substituting the methylene group with electron-withdrawing moieties (e.g., carbonyl) enhances metabolic stability .
- Example Workflow :
Generate 3D conformers (RDKit).
Screen against target protein (PDB: 1XYZ).
Validate top candidates via Suzuki-Miyaura coupling .
Q. How do conflicting crystallographic and spectroscopic data arise in structural analysis, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with powder XRD and DFT-optimized structures. SHELXL’s TWIN command can refine twinned crystals, resolving false symmetry .
Q. What strategies mitigate instability of the tert-butyl carbamate group under acidic conditions?
- Methodological Answer :
- Protection : Introduce steric hindrance (e.g., gem-dimethyl groups) near the carbamate.
- Stabilization : Use buffered conditions (pH 7–8) during reactions. Replace tert-butyl with more stable groups (e.g., 2,2,2-trichloroethyl) for sensitive steps .
- Data Comparison :
| Protecting Group | Half-life (pH 3) | Synthetic Utility |
|---|---|---|
| tert-Butyl | 2 h | High |
| Trichloroethyl | 24 h | Moderate |
Q. How can researchers reconcile contradictory reactivity data in spiroannulation reactions?
- Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. Use high-purity solvents (e.g., degassed DMF) and chelating agents (EDTA). Design of Experiments (DoE) identifies critical variables. For example, a 2³ factorial design can resolve effects of temperature, catalyst, and ligand .
Data Contradiction Analysis
Q. Why do predicted vs. experimental pKa values differ for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
